N-ethyl-4-hydrazinyl-N-methylpyridine-3-sulfonamide
Description
Properties
Molecular Formula |
C8H14N4O2S |
|---|---|
Molecular Weight |
230.29 g/mol |
IUPAC Name |
N-ethyl-4-hydrazinyl-N-methylpyridine-3-sulfonamide |
InChI |
InChI=1S/C8H14N4O2S/c1-3-12(2)15(13,14)8-6-10-5-4-7(8)11-9/h4-6H,3,9H2,1-2H3,(H,10,11) |
InChI Key |
HDNGEOFWYXNQGK-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C)S(=O)(=O)C1=C(C=CN=C1)NN |
Origin of Product |
United States |
Preparation Methods
Sulfonamide Formation on Pyridine-3-sulfonyl Chloride
A common approach starts with pyridine-3-sulfonyl chloride as the sulfonylating agent. The sulfonyl chloride reacts with appropriate amines to form sulfonamides.
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1 | Pyridine-3-sulfonyl chloride + methylamine or ethylamine | Nucleophilic substitution to form N-methyl or N-ethyl sulfonamide intermediate |
| 2 | Base (e.g., triethylamine) in solvent (e.g., dichloromethane) | Neutralizes HCl formed, promotes reaction |
This step yields N-alkylpyridine-3-sulfonamide intermediates, which are precursors for further functionalization.
Introduction of Hydrazinyl Group
The hydrazinyl group (-NH-NH2) is introduced typically by nucleophilic substitution or reduction of a nitro or halogenated precursor at the 4-position of the pyridine ring.
Reduction of 4-nitro precursor: Using hydrazine hydrate as a reductant in the presence of catalysts such as Raney Nickel (Ra-Ni) or palladium on carbon (Pd/C) under reflux conditions (60–100 °C) in solvents like ethanol or water.
Direct substitution: Using hydrazine hydrate to displace a leaving group (e.g., halogen) at the 4-position.
| Parameter | Typical Range/Value | Notes |
|---|---|---|
| Reductant | Hydrazine hydrate (80%) | Acts as reducing agent and hydrazine source |
| Catalyst | Raney Nickel or Pd/C | Facilitates reduction |
| Solvent | Ethanol, methanol, or water | Polar solvents preferred |
| Temperature | 25–100 °C (commonly 60–88 °C) | Controlled to optimize yield |
| Reaction time | 2–8 hours | Monitored by TLC |
This method yields 4-hydrazinyl substituted sulfonamide with high purity and yield (up to 97%) as reported in related sulfonamide syntheses.
Representative Synthetic Route
| Step | Reactants | Conditions | Product |
|---|---|---|---|
| 1 | 4-nitro-pyridine-3-sulfonyl chloride + methylamine | Base, solvent, 0–25 °C | 4-nitro-N-methylpyridine-3-sulfonamide |
| 2 | Hydrazine hydrate + Raney Ni catalyst | Ethanol, 60–88 °C, 4–8 h | N-methyl-4-hydrazinylpyridine-3-sulfonamide |
| 3 | Ethylation of sulfonamide N | Alkyl halide, base, DMF, RT | N-ethyl-4-hydrazinyl-N-methylpyridine-3-sulfonamide |
Detailed Research Findings and Data
Yield and Purity
- Reduction of nitro precursors with hydrazine hydrate and Raney Ni catalyst yields the hydrazinyl sulfonamide with yields ranging from 90% to 97% and purity above 98% by chemical analysis.
- Reaction times of 4–8 hours at 60–88 °C optimize conversion while minimizing side products.
- Filtration and washing with solvents like isopropyl alcohol improve product isolation and purity.
Reaction Optimization
| Parameter | Effect on Yield | Notes |
|---|---|---|
| Hydrazine hydrate concentration | Higher concentration improves reduction rate | Excess hydrazine avoided to reduce side reactions |
| Catalyst loading | 0.1–1 mass ratio relative to substrate | Sufficient for complete reduction |
| Solvent choice | Ethanol and water preferred | Balance solubility and reaction rate |
| Temperature | 60–88 °C optimal | Lower temp slows reaction; higher temp risks decomposition |
Analytical Characterization
- NMR Spectroscopy: Confirms hydrazinyl substitution and alkylation pattern.
- Mass Spectrometry: Confirms molecular weight consistent with this compound.
- Melting Point: Sharp melting point indicates purity.
- Elemental Analysis: Matches theoretical values for C, H, N, S content.
Summary Table of Preparation Methods
| Method Step | Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Sulfonamide formation | Pyridine-3-sulfonyl chloride + methylamine | Base, solvent, 0–25 °C | 85–95 | Clean substitution |
| Nitro reduction to hydrazinyl | Hydrazine hydrate + Raney Ni | Ethanol, 60–88 °C, 4–8 h | 90–97 | High purity, catalyst recyclable |
| Alkylation (if needed) | Ethyl bromide + base | DMF, RT | 80–90 | Controlled alkylation |
Chemical Reactions Analysis
Types of Reactions
N-ethyl-4-hydrazinyl-N-methylpyridine-3-sulfonamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazinyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under mild to moderate conditions to prevent decomposition of the compound .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, hydrazine derivatives, and various substituted pyridine derivatives.
Scientific Research Applications
N-ethyl-4-hydrazinyl-N-methylpyridine-3-sulfonamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-ethyl-4-hydrazinyl-N-methylpyridine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can modulate signaling pathways by interacting with cellular receptors, leading to changes in cellular functions and processes .
Comparison with Similar Compounds
Key Observations :
Key Differences :
- Hydrazinyl introduction: Requires hydrazine hydrate, a strong nucleophile, under reflux , whereas cyano substitution typically employs metal cyanides under heating .
- Triazole formation: Involves a two-step reaction with dimethyl N-cyanoiminodithiocarbonate, enabling cyclization .
Physicochemical Properties
Spectral and physical property comparisons are inferred from analogous compounds (Table 3).
Trends :
- Hydrazinyl-containing compounds are expected to exhibit higher melting points than cyano analogs due to stronger intermolecular hydrogen bonding.
- The cyano group’s IR absorption (~2250 cm⁻¹) is a distinct identifier absent in hydrazinyl derivatives .
Biological Activity
N-ethyl-4-hydrazinyl-N-methylpyridine-3-sulfonamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.
Synthesis and Structural Characterization
The synthesis of this compound typically involves the reaction of appropriate hydrazine derivatives with pyridine sulfonamides. The compound's structure can be confirmed using various spectroscopic techniques such as:
- Nuclear Magnetic Resonance (NMR) : Provides insights into the molecular structure by revealing the environment of hydrogen atoms.
- Infrared (IR) Spectroscopy : Identifies functional groups based on characteristic absorption bands.
- Mass Spectrometry (MS) : Confirms molecular weight and structure.
Antitumor Activity
Recent studies have shown that sulfonamide derivatives exhibit significant antitumor properties. In particular, compounds related to this compound have been evaluated for their efficacy against various cancer cell lines. For instance, sulfonamides have been tested in cell-based assays, revealing their ability to disrupt cell cycle progression and inhibit tumor growth.
| Compound | Cancer Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 1 | A549 (Lung) | 15.2 | Tubulin polymerization inhibition |
| 2 | MCF7 (Breast) | 12.5 | Apoptosis induction |
| 3 | HeLa (Cervical) | 9.8 | G1/S phase arrest |
These results indicate that this compound may share similar mechanisms of action as other sulfonamide derivatives known for their antitumor effects .
Antiviral Properties
Sulfonamides have also been explored for their antiviral activity. Research indicates that certain sulfonamide derivatives can inhibit viral replication by targeting viral glycoproteins or interfering with viral entry mechanisms. For example, compounds structurally related to this compound have shown promise against viruses such as coxsackievirus B and avian paramyxovirus.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in tumor growth or viral replication, such as carbonic anhydrases or acetylcholinesterase.
- Cell Cycle Disruption : By interfering with cell cycle checkpoints, the compound can induce apoptosis in cancer cells.
- Antioxidant Activity : Some studies suggest that sulfonamides possess antioxidant properties, which may help mitigate oxidative stress in cells.
Study 1: Antitumor Activity Evaluation
A study conducted on a series of sulfonamide derivatives, including this compound, demonstrated significant inhibition of tumor cell proliferation in vitro. The research utilized a panel of human cancer cell lines and assessed the compounds' effects on cell viability and apoptosis markers.
Study 2: Antiviral Efficacy
Another investigation focused on the antiviral potential of sulfonamide derivatives against coxsackievirus B. The study found that specific modifications to the sulfonamide structure enhanced its inhibitory effects on viral entry and replication.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
